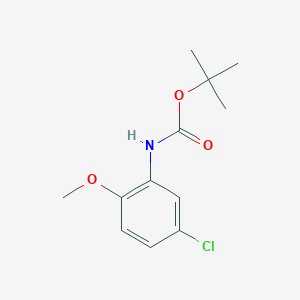
tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
作用機序
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate acts as a competitive antagonist of the P2X7 receptor, blocking the binding of ATP and inhibiting the downstream signaling cascade.
Biochemical and Physiological Effects:
tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has been demonstrated to reduce the production of pro-inflammatory cytokines, decrease pain behaviors, and protect against neuronal damage. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has also been investigated for its potential anti-cancer effects, although more research is needed in this area.
実験室実験の利点と制限
Tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate is a highly selective antagonist of the P2X7 receptor, making it a valuable tool for studying the role of this receptor in various biological processes. However, its potency and selectivity can also be a limitation, as it may not fully represent the complexity of the P2X7 receptor signaling pathway in vivo. Additionally, the use of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate in animal models may not fully translate to humans, and more research is needed to determine its potential therapeutic applications in humans.
将来の方向性
There are several potential future directions for research on tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate and the P2X7 receptor. One area of interest is the role of the P2X7 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has shown promising results in animal models of these diseases, and further research is needed to determine its potential therapeutic applications. Another area of interest is the use of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate in combination with other drugs for the treatment of cancer. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been shown to enhance the anti-cancer effects of chemotherapy drugs, and more research is needed to determine the optimal combination and dosing regimen. Overall, tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.
合成法
The synthesis of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate involves several steps, including the protection of the amine group, the chlorination of the aromatic ring, and the carbamylation of the protected amine group. The final product is obtained after deprotection and purification. The synthesis of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been described in detail in several publications.
科学的研究の応用
Tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been widely used in scientific research to study the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to inhibit the activation of the P2X7 receptor by ATP, which is a key step in the inflammatory response. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been used in studies of pain, neurodegeneration, and cancer, among other areas.
特性
IUPAC Name |
tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGURTIQXGNLGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


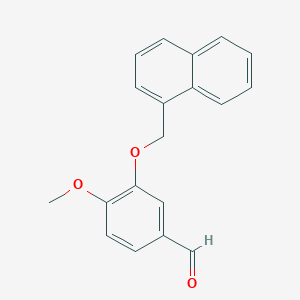

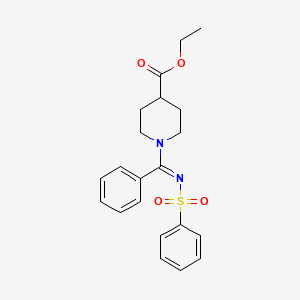
![7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594540.png)
![2-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2594541.png)

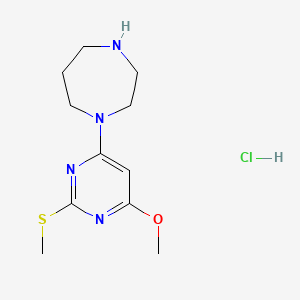
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2594548.png)
![Ethyl 4-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2594549.png)
![2-Ethyl-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2594550.png)
![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2594553.png)
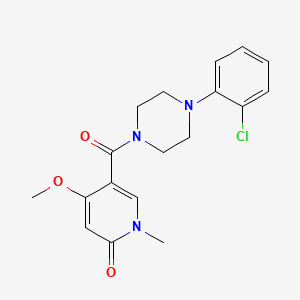
![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)